

Spectroscopic Profile of 1,6-Dimethoxyhexane: A Technical Guide

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Compound of Interest

Compound Name: 1,6-Dimethoxyhexane

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This technical guide provides a comprehensive overview of the key spectroscopic data for **1,6-dimethoxyhexane** (CAS No. 13179-98-1), a diether used in various chemical synthesis applications. The following sections detail its mass spectrometry, ^1H and ^{13}C nuclear magnetic resonance (NMR), and infrared (IR) spectroscopic characteristics, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for **1,6-dimethoxyhexane** are summarized in the tables below, providing a clear reference for compound identification and characterization.

Table 1: Mass Spectrometry Data

The mass spectrum of **1,6-dimethoxyhexane** is characterized by a base peak at m/z 45, corresponding to the $[\text{CH}_3\text{OCH}_2]^+$ fragment. The molecular ion peak is generally weak or absent.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
45	99.99	$[\text{CH}_3\text{OCH}_2]^+$
71	37.70	$[\text{C}_5\text{H}_{11}]^+$
67	16.10	$[\text{C}_5\text{H}_7]^+$
54	14.60	$[\text{C}_4\text{H}_6]^+$
41	12.10	$[\text{C}_3\text{H}_5]^+$

Data sourced from PubChem CID 542359.[1]

Table 2: Predicted ^1H NMR Spectral Data

Due to the unavailability of experimental ^1H NMR data in the searched databases, the following chemical shifts are predicted based on the analysis of similar aliphatic ethers. The molecule's symmetry results in three distinct proton environments.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~3.35	s	6H	$-\text{OCH}_3$
~3.30	t	4H	$-\text{OCH}_2-$
~1.55	m	4H	$-\text{OCH}_2\text{CH}_2-$
~1.35	m	4H	$-\text{OCH}_2\text{CH}_2\text{CH}_2-$

Table 3: Predicted ^{13}C NMR Spectral Data

Similar to the ^1H NMR data, the ^{13}C NMR chemical shifts are predicted based on the analysis of analogous structures, reflecting the four unique carbon environments in the molecule.

Chemical Shift (δ , ppm)	Assignment
~72.0	-OCH ₂ -
~58.5	-OCH ₃
~29.5	-OCH ₂ CH ₂ -
~26.0	-OCH ₂ CH ₂ CH ₂ -

Table 4: Predicted Infrared (IR) Spectroscopy Data

The predicted infrared absorption bands for **1,6-dimethoxyhexane** are consistent with the functional groups present in an aliphatic ether.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2950-2850	Strong	C-H stretching (alkane)
1470-1450	Medium	C-H bending (alkane)
1150-1085	Strong	C-O-C stretching (asymmetric)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A solution of **1,6-dimethoxyhexane** is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). The solution is then transferred to a 5 mm NMR tube.
- **Instrumentation:** ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz).
- **¹H NMR Acquisition:** The spectrum is typically acquired with a 90° pulse angle and a sufficient relaxation delay to ensure quantitative signal integration. Chemical shifts are

referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

- **^{13}C NMR Acquisition:** The spectrum is recorded with proton decoupling to simplify the spectrum to single lines for each carbon environment. A larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

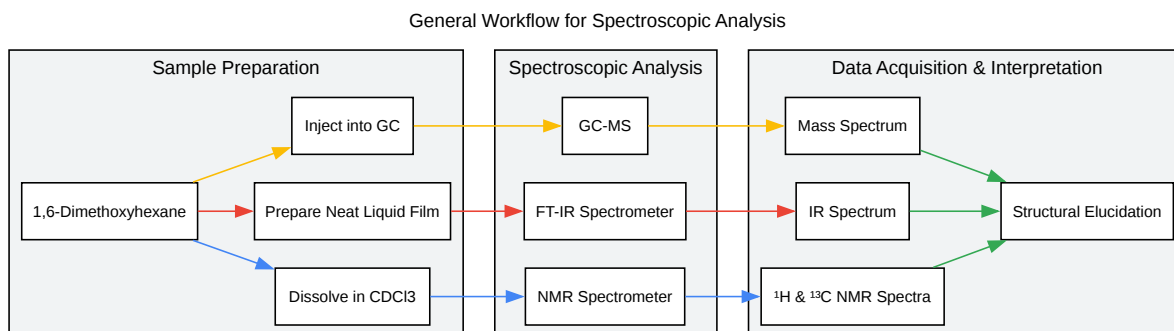
- **Sample Preparation:** As a liquid, **1,6-dimethoxyhexane** can be analyzed neat. A thin film of the liquid is prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
- **Instrumentation:** An FT-IR spectrometer is used for analysis.
- **Data Acquisition:** A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample holder, and the infrared spectrum is collected over the standard mid-IR range (e.g., $4000\text{--}400\text{ cm}^{-1}$).

Mass Spectrometry (MS)

- **Sample Introduction and Ionization:** The sample is introduced into the mass spectrometer via a gas chromatograph (GC) for separation from any impurities. Electron ionization (EI) is typically used, with a standard electron energy of 70 eV.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
- **Detection:** The abundance of each ion is measured by a detector, generating a mass spectrum that plots ion abundance versus m/z .

Visualizations

The following diagrams illustrate the logical flow of spectroscopic analysis and the structural assignments for **1,6-dimethoxyhexane**.



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Caption: General workflow for the spectroscopic analysis of **1,6-dimethoxyhexane**.

Predicted ^1H NMR Assignments for 1,6-Dimethoxyhexane

CH3(a) - O(b) - CH2(c) - CH2(d) - CH2(e) - CH2(e) - CH2(d) - CH2(c) - O(b) - CH3(a)	Assignments			
	a: ~3.35 ppm (s, 6H)	c: ~3.30 ppm (t, 4H)	d: ~1.55 ppm (m, 4H)	e: ~1.35 ppm (m, 4H)

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Caption: Predicted ^1H NMR chemical shift assignments for **1,6-dimethoxyhexane**.

Predicted ^{13}C NMR Assignments for 1,6-Dimethoxyhexane

C(a)H3 - O - C(b)H2 - C(c)H2 - C(d)H2 - C(d)H2 - C(c)H2 - C(b)H2 - O - C(a)H3	Assignments			
	a: ~58.5 ppm	b: ~72.0 ppm	c: ~29.5 ppm	d: ~26.0 ppm

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Caption: Predicted ^{13}C NMR chemical shift assignments for **1,6-dimethoxyhexane**.

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References

- 1. 1,6-Dimethoxyhexane | C₈H₁₈O₂ | CID 542359 - PubChem [pubchem.ncbi.nlm.nih.gov]
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